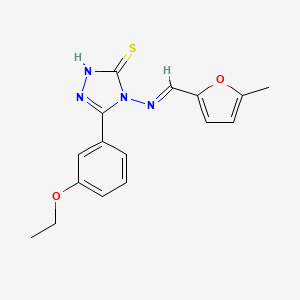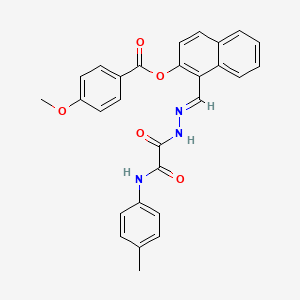![molecular formula C20H16ClN3O3S B12023862 (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe qui appartient à la classe des thiazolotriazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazole fusionné avec un cycle triazole, et substitué par divers groupes fonctionnels tels que le chlorophényl, l'éthoxy et le méthoxybenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par réaction d'α-halocétone avec la thiourée en milieu basique.
Formation du cycle triazole : Le cycle triazole est formé par la cyclisation de dérivés de l'hydrazine avec le disulfure de carbone, suivie d'une réaction avec un halogénure approprié.
Couplage des cycles : Les cycles thiazole et triazole sont ensuite couplés par une réaction de condensation avec un aldéhyde ou une cétone, formant la liaison benzylidène.
Réactions de substitution : Le composé final est obtenu en introduisant les groupes chlorophényl, éthoxy et méthoxy par diverses réactions de substitution.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, la synthèse automatisée et des techniques de purification pour garantir un rendement élevé et une pureté optimale. Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées afin de maximiser l'efficacité et de minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon la nature des substituants et les conditions de réaction.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants tels que le N-bromosuccinimide (NBS) pour la bromation, ou des réactifs de Grignard pour l'alkylation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde pour l'étude des voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de (5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou interagir avec des récepteurs cellulaires, modulant les voies de transduction du signal. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
(5E)-2-(4-chlorophényl)-5-(4-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Structure similaire, mais sans le groupe éthoxy.
(5E)-2-(4-chlorophényl)-5-(4-éthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Structure similaire, mais sans le groupe méthoxy.
Unicité
La présence de groupes éthoxy et méthoxy dans (5E)-2-(4-chlorophényl)-5-(4-éthoxy-3-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one contribue à sa réactivité chimique unique et à ses applications potentielles. Ces substituants peuvent influencer la solubilité, la stabilité et l'interaction du composé avec les cibles biologiques, ce qui le distingue des composés similaires.
Propriétés
Formule moléculaire |
C20H16ClN3O3S |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
(5E)-2-(4-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)24-20(28-17)22-18(23-24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3/b17-11+ |
Clé InChI |
XZVMKTLQYIOMDA-GZTJUZNOSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


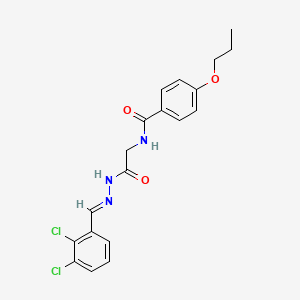
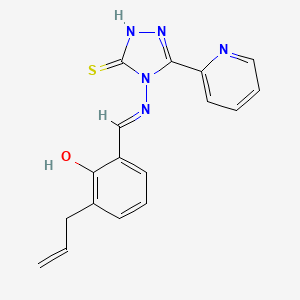
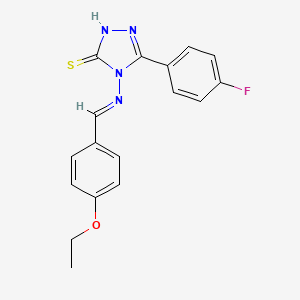
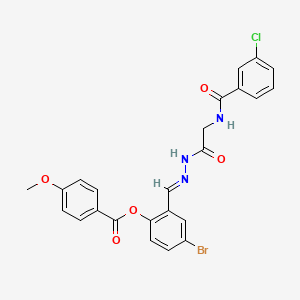
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12023803.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
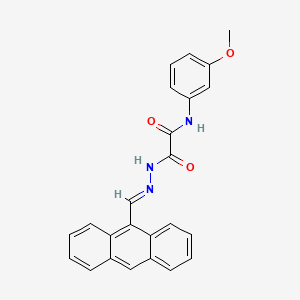
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)

